Tandospirone

5-HT1A receptor receptor selectivity azapirone pharmacology

Tandospirone (87760-53-0) is a highly selective 5-HT1A receptor partial agonist (Ki=27 nM), offering a 48- to 1,500-fold selectivity window over 5-HT2, D2, and adrenergic receptors. Its reduced D2 antagonism (<1/4 of buspirone) and motor-sparing anxiolytic profile ensure clean behavioral data. As the dominant pharmacodynamic driver with minimal active metabolite (1-PP) contribution, it simplifies PK-PD modeling. Ideal as a selective benchmark in anxiety/depression research and CNS lead optimization.

Molecular Formula C21H29N5O2
Molecular Weight 383.5 g/mol
CAS No. 87760-53-0
Cat. No. B1205299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTandospirone
CAS87760-53-0
Synonyms3a,4,7,7a-hexahydro-2-(4-(4-(2-pyrimidinyl)-1-piperazinyl)butyl)-4,7-methano-1H-isoindole-1,3(2H)-dione
SM 3997
SM-3997
tandospirone
Molecular FormulaC21H29N5O2
Molecular Weight383.5 g/mol
Structural Identifiers
SMILESC1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5
InChIInChI=1S/C21H29N5O2/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21/h3,6-7,15-18H,1-2,4-5,8-14H2/t15-,16+,17+,18-
InChIKeyCEIJFEGBUDEYSX-FZDBZEDMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tandospirone (CAS 87760-53-0) Procurement Guide: A 5-HT1A Partial Agonist Differentiated by Receptor Selectivity and Metabolite Profile


Tandospirone (formerly SM-3997) is an azapirone-class anxiolytic that acts as a selective partial agonist at the serotonin 5-HT1A receptor, displaying a primary binding affinity of Ki = 27 ± 5 nM [1]. It exhibits approximately two to three orders of magnitude lower affinity for 5-HT2, 5-HT1C, α1-adrenergic, α2-adrenergic, and dopamine D1 and D2 receptors (Ki values ranging from 1,300 to 41,000 nM), and is essentially inactive at 5-HT1B, β-adrenergic, muscarinic cholinergic, and benzodiazepine receptors [2]. This receptor selectivity profile distinguishes it from other azapirones and non-benzodiazepine anxiolytics, informing procurement decisions where target engagement fidelity and minimization of off-target activity are critical experimental or clinical variables.

Why Tandospirone Cannot Be Freely Substituted: Evidence-Based Divergence from Azapirone Analogs and Benzodiazepines


Despite sharing a common pyrimidinyl-piperazine scaffold and 5-HT1A partial agonist mechanism with buspirone, gepirone, and ipsapirone, tandospirone exhibits pharmacologically significant divergence in off-target receptor engagement, metabolite liability, and adverse effect profile that precludes simple generic interchange [1]. The agent's reduced affinity for dopamine D2 receptors (< 1/4 that of buspirone) [2] and its distinct impact on motor function relative to benzodiazepines [3] translate into measurable differences in side effect incidence and tolerability in clinical settings. Furthermore, while all azapirones are metabolized to the common active metabolite 1-(2-pyrimidinyl)-piperazine (1-PP), the quantitative contribution of 1-PP to pharmacodynamic effects varies across the class, with tandospirone's parent-to-metabolite activity ratio differing meaningfully from that of buspirone in open-field activity assays [4]. The following evidence items quantify these differences across receptor binding, behavioral pharmacology, and clinical outcomes.

Tandospirone Quantitative Differentiation: Comparative Evidence for Scientific Selection


5-HT1A Receptor Selectivity Ratio: Tandospirone Exhibits 48- to 1,500-Fold Preference Over Off-Target Receptors

Tandospirone binds to the 5-HT1A receptor with a Ki of 27 ± 5 nM, which is approximately two to three orders of magnitude (48- to 1,500-fold) lower than its affinity for 5-HT2, 5-HT1C, α1-adrenergic, α2-adrenergic, and dopamine D1 and D2 receptors, where Ki values range from 1,300 to 41,000 nM [1]. The compound is essentially inactive at 5-HT1B, β-adrenergic, muscarinic cholinergic, and benzodiazepine receptors [2]. This pharmacological profile differs slightly from that of buspirone, ipsapirone, and gepirone, which share the 5-HT1A partial agonist mechanism but diverge in their respective off-target binding spectra [3]. Direct comparative binding data for these specific off-targets across all azapirones are not available in a single head-to-head study; the selectivity claim is supported by consistent findings from receptor profiling studies that establish tandospirone's 5-HT1A preference as class-defining.

5-HT1A receptor receptor selectivity azapirone pharmacology off-target activity

Dopamine D2 Receptor Affinity: Tandospirone's Potency Less Than One-Quarter That of Buspirone

The potency of tandospirone at dopamine D2 receptor-mediated antagonistic action is less than 1/4 that of buspirone [1]. In receptor binding assays, tandospirone's Ki at dopamine D2 receptors falls within the 1,300–41,000 nM range (low-affinity, off-target interaction), whereas buspirone exhibits higher D2 affinity, which may contribute to its more pronounced neuroleptic-like effects [2]. Computational docking analysis supports comparable 5-HT1A binding (buspirone -6.14 kcal/mol vs. tandospirone -5.88 kcal/mol for Chain A of the HTR1A receptor) but indicates that buspirone demonstrates greater binding stability across models, while tandospirone shows differential interaction with alternative receptor conformations [3]. This divergence in D2 engagement represents a pharmacologically meaningful point of differentiation within the azapirone class.

dopamine D2 receptor azapirone comparison buspirone off-target selectivity

Motor Function and Sedation: Tandospirone Spares Locomotion and Rearing at Anxiolytic Doses, in Contrast to Diazepam

In a resident-intruder paradigm using male mice, diazepam (1–5 mg/kg, p.o.) caused a significant decrease in both locomotion and rearing, whereas tandospirone (2.5–10 mg/kg, p.o.) did not cause motor dysfunction at doses that suppressed attack bite frequency in residents in a dose-dependent manner [1]. Additionally, when intruder mice were treated with diazepam, attack bites by untreated residents were significantly increased—an effect not observed with tandospirone [2]. A separate double-blind human study comparing tandospirone with diazepam found superiority of tandospirone in terms of behavioral side effects, with differential effects on daytime sleepiness and psychomotor functions attributable to distinct pharmacological mechanisms (5-HT1A partial agonism versus benzodiazepine receptor modulation) [3].

motor impairment sedation diazepam benzodiazepine comparison resident-intruder test

Clinical Efficacy in Generalized Anxiety Disorder: Tandospirone Demonstrates Comparable Efficacy to Alprazolam with Favorable Tolerability

A randomized controlled trial comparing tandospirone (15–30 mg/day) versus alprazolam (1.2–2.4 mg/day) in 60 patients with generalized anxiety disorder over 4 weeks found that tandospirone achieved a marked improvement rate of 66.67% and an overall efficacy rate of 86.67%, compared to 60.00% and 83.33%, respectively, for alprazolam—indicating comparable anxiolytic efficacy [1]. Notably, the tandospirone group experienced fewer and milder adverse reactions, with better patient compliance [2]. In a separate head-to-head study with buspirone (n = 69), tandospirone produced significantly lower HAMA scores at both 4 weeks (23.12 ± 4.58 vs. 27.03 ± 4.81, P < 0.05) and 8 weeks (18.36 ± 5.56 vs. 25.03 ± 4.02, P < 0.05), demonstrating superior anxiety symptom reduction and greater improvement in somatic symptoms without increased safety risk [3].

generalized anxiety disorder GAD alprazolam clinical trial HAMA anxiolytic efficacy

Metabolite Contribution: Tandospirone's Parent Compound Dominates Open-Field Activity Reduction; 1-PP Contributes Minimally

Both tandospirone and buspirone are metabolized to 1-(2-pyrimidinyl)-piperazine (1-PP), an active metabolite that contributes to noradrenergic neurotransmission modulation [1]. However, in open-field activity assays, tandospirone significantly reduced activity at doses of 1–20 mg/kg during a 30-minute observation period, whereas 1-PP alone had no significant effect on activity except for a trend toward reduction at 20 mg/kg [2]. This indicates that tandospirone's parent compound is the primary driver of locomotor effects, in contrast to buspirone, where 1-PP contributes more substantially to the overall pharmacological profile [3]. Additionally, plasma protein binding studies show tandospirone has a free fraction of 30.4%, which influences brain uptake and receptor engagement kinetics [4].

1-PP metabolite buspirone metabolite pharmacodynamics open-field activity

Tandospirone Application Scenarios: Where Receptor Selectivity and Tolerability Translate into Research Advantage


Preclinical Behavioral Pharmacology Requiring Anxiolytic Assessment Without Motor Confounds

Researchers conducting rodent anxiety models (e.g., elevated plus maze, light-dark box, open field) should prioritize tandospirone over diazepam and other benzodiazepines when the experimental objective is to isolate anxiolytic effects from sedation or motor impairment. Tandospirone (2.5–10 mg/kg, p.o.) does not significantly decrease locomotion or rearing at doses that produce anxiolytic-like effects, whereas diazepam causes motor dysfunction at comparable anxiolytic doses [1]. This property ensures that observed behavioral changes reflect genuine anxiety reduction rather than sedative artifact, improving the internal validity of experimental findings and reducing the need for additional control experiments to rule out motor confounds [2].

Clinical Trials in Generalized Anxiety Disorder with Active Comparator Design

For clinical studies evaluating novel anxiolytics or combination therapies in GAD, tandospirone offers a validated active comparator with well-characterized efficacy and tolerability. Head-to-head evidence demonstrates comparable efficacy to alprazolam (efficacy rate: tandospirone 86.67% vs. alprazolam 83.33%) with fewer adverse reactions [1], and superior HAMA score reduction compared to buspirone at 4 weeks (23.12 vs. 27.03, P < 0.05) and 8 weeks (18.36 vs. 25.03, P < 0.05) [2]. This evidence base supports tandospirone as a reference compound for non-inferiority or superiority trial designs, particularly where minimizing dropout due to side effects is critical for statistical power.

Receptor Selectivity Profiling and Structure-Activity Relationship (SAR) Studies in Azapirone Analogs

Medicinal chemistry programs exploring 5-HT1A partial agonists for anxiety or depression should utilize tandospirone as a benchmark for receptor selectivity. Its 48- to 1,500-fold preference for 5-HT1A over 5-HT2, 5-HT1C, α1, α2, D1, and D2 receptors [1] provides a reference point for evaluating novel compounds' off-target liability. Furthermore, its reduced D2 antagonistic potency (< 1/4 that of buspirone) [2] offers a comparative standard for distinguishing dopaminergic versus serotonergic contributions to the overall pharmacological signature. This is particularly valuable for lead optimization campaigns aiming to minimize dopamine-related adverse effects while preserving anxiolytic efficacy.

Metabolite Contribution Studies in Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling

Tandospirone's metabolite profile—specifically the minimal behavioral contribution of 1-PP in open-field activity assays [1]—makes it an attractive candidate for PK-PD studies requiring clean separation of parent drug effects from active metabolite effects. Unlike buspirone, where 1-PP contributes more substantially to noradrenergic modulation and overall pharmacodynamics [2], tandospirone's parent compound is the dominant driver of activity reduction at doses up to 20 mg/kg [3]. This simplification facilitates more accurate modeling of exposure-response relationships and reduces the number of variables requiring measurement in preclinical and early clinical development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tandospirone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.